Lipophilicity (LogP) Optimization for CNS Drug Design
The target compound exhibits a computed XLogP3-AA value of 1.4, positioning it within the optimal lipophilicity range (1-3) for CNS drug candidates to balance passive permeability and aqueous solubility . In contrast, the corresponding 5-carboxylic acid analog has a lower logP of 1.38, and the 4-carboxylate regioisomer (as an acid) is predicted to have a higher logP of 1.38 (estimated) or 2.8 based on different computational models . These differences in lipophilicity directly impact the compound's ability to cross the blood-brain barrier and engage CNS targets.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | 1.4 (XLogP3-AA) |
| Comparator Or Baseline | 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid (LogP 1.3814); 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid (XlogP 2.8, estimated) |
| Quantified Difference | ΔXLogP3-AA = +0.0186 vs. 5-carboxylic acid analog |
| Conditions | In silico prediction using XLogP3 3.0 (PubChem) and ACD/Labs Percepta Platform |
Why This Matters
The optimal LogP of 1.4 for the target compound, compared to analogs with higher or lower values, makes it a superior starting point for CNS drug discovery, reducing the need for early-stage structural modifications to fine-tune ADME properties.
